molecular formula C13H8BrIN2O2S B572532 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211588-96-3

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B572532
CAS No.: 1211588-96-3
M. Wt: 463.087
InChI Key: NUUJOBJNGUELLL-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on a pyrrolo[2,3-b]pyridine core, with a phenylsulfonyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step processes. One common method starts with the bromination and iodination of a pyrrolo[2,3-b]pyridine precursor. The phenylsulfonyl group is then introduced via sulfonylation reactions. Specific conditions such as the use of appropriate solvents, temperatures, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to handle large-scale production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine and iodine atoms can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions, which are useful for forming carbon-carbon bonds.

    Oxidation and Reduction: The phenylsulfonyl group can be involved in oxidation-reduction reactions, altering the electronic properties of the molecule.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, boronic acids, and alkynes under inert atmosphere conditions.

    Oxidation/Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups at the bromine or iodine positions.

Scientific Research Applications

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Potential use in the development of bioactive molecules and probes for biological studies.

    Medicine: Exploration as a precursor for drug development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyridine: Shares the bromine and iodine substituents but lacks the phenylsulfonyl group.

    2-Iodo-5-bromopyridine: Another isomer with similar halogen substituents.

    Phenylsulfonyl-pyridine derivatives: Compounds with the phenylsulfonyl group attached to different positions on the pyridine ring.

Uniqueness

5-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its halogen substituents and the phenylsulfonyl group, which confer distinct electronic and steric properties. This makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple fields.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrIN2O2S/c14-10-6-9-7-12(15)17(13(9)16-8-10)20(18,19)11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUJOBJNGUELLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679050
Record name 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211588-96-3
Record name 1-(Benzenesulfonyl)-5-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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